molecular formula C23H14N2O5 B12364659 (2-oxochromen-7-yl) 2-(2-hydroxyphenyl)-3H-benzimidazole-5-carboxylate

(2-oxochromen-7-yl) 2-(2-hydroxyphenyl)-3H-benzimidazole-5-carboxylate

Cat. No.: B12364659
M. Wt: 398.4 g/mol
InChI Key: JVBJDZKIMWUZRS-UHFFFAOYSA-N
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Description

(2-oxochromen-7-yl) 2-(2-hydroxyphenyl)-3H-benzimidazole-5-carboxylate: is a complex organic compound that combines the structural features of chromen, benzimidazole, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxochromen-7-yl) 2-(2-hydroxyphenyl)-3H-benzimidazole-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 7-hydroxy-2H-chromen-2-one with 2-hydroxybenzaldehyde to form an intermediate, which is then reacted with o-phenylenediamine under acidic conditions to yield the benzimidazole derivative. The final step involves esterification with a suitable carboxylate source under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. Solvent recycling and purification steps are also crucial in industrial settings to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-oxochromen-7-yl) 2-(2-hydroxyphenyl)-3H-benzimidazole-5-carboxylate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to the formation of hydroxy derivatives.

Scientific Research Applications

(2-oxochromen-7-yl) 2-(2-hydroxyphenyl)-3H-benzimidazole-5-carboxylate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of (2-oxochromen-7-yl) 2-(2-hydroxyphenyl)-3H-benzimidazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways, modulation of gene expression, or interference with cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    (2-oxochromen-7-yl) 2-(2-hydroxyphenyl)-3H-benzimidazole-5-carboxylate: stands out due to its unique combination of chromen and benzimidazole moieties, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, particularly in the development of new therapeutic agents and advanced materials.

Properties

Molecular Formula

C23H14N2O5

Molecular Weight

398.4 g/mol

IUPAC Name

(2-oxochromen-7-yl) 2-(2-hydroxyphenyl)-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C23H14N2O5/c26-19-4-2-1-3-16(19)22-24-17-9-6-14(11-18(17)25-22)23(28)29-15-8-5-13-7-10-21(27)30-20(13)12-15/h1-12,26H,(H,24,25)

InChI Key

JVBJDZKIMWUZRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)OC4=CC5=C(C=C4)C=CC(=O)O5)O

Origin of Product

United States

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